molecular formula C20H22ClFN4O B11659074 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide

Cat. No.: B11659074
M. Wt: 388.9 g/mol
InChI Key: KVKCIXXKFPDRPR-YDZHTSKRSA-N
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Preparation Methods

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide involves multiple steps. The starting materials typically include 2-chlorobenzyl chloride, piperazine, and 3-fluorobenzaldehyde. The synthetic route generally involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-fluorobenzylidene)acetohydrazide lies in its combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClFN4O

Molecular Weight

388.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22ClFN4O/c21-19-7-2-1-5-17(19)14-25-8-10-26(11-9-25)15-20(27)24-23-13-16-4-3-6-18(22)12-16/h1-7,12-13H,8-11,14-15H2,(H,24,27)/b23-13+

InChI Key

KVKCIXXKFPDRPR-YDZHTSKRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC(=CC=C3)F

Origin of Product

United States

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